molecular formula C21H22N2O4S B3463252 N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE

N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3463252
M. Wt: 398.5 g/mol
InChI Key: SCWNCXCSVVCWTD-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that features a furan ring, a sulfonamide group, and an acetamide moiety

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-16-5-9-18(10-6-16)23(15-21(24)22-14-19-4-3-13-27-19)28(25,26)20-11-7-17(2)8-12-20/h3-13H,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWNCXCSVVCWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the furan derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly used.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. The acetamide moiety may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanamine: A simpler compound with a furan ring and an amine group.

    N-(2-methylphenyl)acetamide: Contains an acetamide group and a methyl-substituted aromatic ring.

    2-(2-furanylmethyl)-5-methylfuran: Features two furan rings and a methyl group.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE

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